molecular formula C11H11F3O B14838483 4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol

4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol

Cat. No.: B14838483
M. Wt: 216.20 g/mol
InChI Key: FELQEDLZDYKTGR-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of phenol derivatives using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The cyclopropylmethyl group can be introduced through a cyclopropanation reaction involving the corresponding alkene and a cyclopropylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation and cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The trifluoromethyl and cyclopropylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially modulating their activity. The cyclopropylmethyl group can introduce steric effects that influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    4-(Cyclopropylmethyl)phenol: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.

    4-(Cyclopropylmethyl)-3-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.

Uniqueness

4-(Cyclopropylmethyl)-3-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and cyclopropylmethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl group introduces steric effects that can influence the compound’s reactivity and binding interactions .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

4-(cyclopropylmethyl)-3-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10-6-9(15)4-3-8(10)5-7-1-2-7/h3-4,6-7,15H,1-2,5H2

InChI Key

FELQEDLZDYKTGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=C(C=C2)O)C(F)(F)F

Origin of Product

United States

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